molecular formula C20H44N2 B14293699 N~1~-Hexadecylbutane-1,4-diamine CAS No. 125648-17-1

N~1~-Hexadecylbutane-1,4-diamine

Cat. No.: B14293699
CAS No.: 125648-17-1
M. Wt: 312.6 g/mol
InChI Key: QHYOCLZQBOTQDO-UHFFFAOYSA-N
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Description

N¹-Hexadecylbutane-1,4-diamine is a synthetic aliphatic diamine characterized by a butane-1,4-diamine backbone substituted at one terminal amine group with a hexadecyl (C₁₆) alkyl chain. This structural modification confers unique physicochemical properties, including enhanced hydrophobicity and surfactant-like behavior, distinguishing it from shorter-chain or unsubstituted diamines.

Properties

CAS No.

125648-17-1

Molecular Formula

C20H44N2

Molecular Weight

312.6 g/mol

IUPAC Name

N'-hexadecylbutane-1,4-diamine

InChI

InChI=1S/C20H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21/h22H,2-21H2,1H3

InChI Key

QHYOCLZQBOTQDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Hexadecylbutane-1,4-diamine typically involves the reaction of hexadecylamine with butane-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N1-Hexadecylbutane-1,4-diamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of high-purity N1-Hexadecylbutane-1,4-diamine.

Chemical Reactions Analysis

Types of Reactions

N~1~-Hexadecylbutane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: N1-Hexadecylbutane-1,4-diamine can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under an inert atmosphere to avoid unwanted side reactions.

    Substitution: Substitution reactions often involve the use of halogenating agents or alkylating agents. The reactions are performed under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amines with different functional groups.

Scientific Research Applications

N~1~-Hexadecylbutane-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: N1-Hexadecylbutane-1,4-diamine is investigated for its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of N1-Hexadecylbutane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Butane-1,4-diamine (Putrescine)

Structure : Unsubstituted butane-1,4-diamine.
Properties :

  • Low molecular weight (88.15 g/mol) and high water solubility due to the absence of hydrophobic groups.
  • Key role in biosynthesis of polyamines (e.g., spermidine, spermine) and cellular processes like DNA stabilization .
    Divergence : The hexadecyl chain in N¹-Hexadecylbutane-1,4-diamine drastically reduces water solubility, shifting applications toward lipid-rich systems or as a surfactant.

N,N′-Bis(3-aminopropyl)butane-1,4-diamine (Spermine)

Structure: Tetramine derived from putrescine with two additional aminopropyl groups. Properties:

  • Higher charge density (+4 at physiological pH) enables strong interactions with nucleic acids and proteins.
  • Critical for cell proliferation and apoptosis regulation .
    Divergence : N¹-Hexadecylbutane-1,4-diamine lacks the polycationic character of spermine, limiting its role in nucleic acid binding but enhancing compatibility with lipid bilayers.

Benzene-1,4-diamine Derivatives

Structure : Aromatic diamines with a phenyl ring core.
Properties :

  • Exhibit redox activity and radical scavenging capabilities, as seen in benzene-1,4-diamine derivatives that inhibit amyloid-beta aggregation . Divergence: The aliphatic backbone of N¹-Hexadecylbutane-1,4-diamine precludes aromatic π-π interactions, redirecting its utility toward non-redox applications like micelle formation or membrane integration.

Pesticide-Related Diamines (e.g., Ametryn, Ethalfluralin)

Structure : Triazine or nitroaniline-based diamines with alkyl/aryl substitutions.
Properties :

  • Function as herbicides by disrupting photosynthesis or microtubule assembly (e.g., ametryn: N-ethyl-N′-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) .

Data Table: Key Properties of N¹-Hexadecylbutane-1,4-diamine and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility Primary Applications
N¹-Hexadecylbutane-1,4-diamine C₂₀H₄₄N₂ 312.6 (estimated) Low Surfactants, lipid systems
Butane-1,4-diamine (Putrescine) C₄H₁₂N₂ 88.15 High Biochemistry, polyamine synthesis
Spermine C₁₀H₂₆N₄ 202.34 Moderate Nucleic acid condensation, cell regulation
Benzene-1,4-diamine C₆H₈N₂ 108.14 Moderate Redox-active inhibitors
Ametryn C₉H₁₇N₅S 227.33 Low Herbicide

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